[1,1'-Biphenyl]-3,3'-diol
CAS No.: 612-76-0
Cat. No.: VC3764373
Molecular Formula: C12H10O2
Molecular Weight: 186.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 612-76-0 |
|---|---|
| Molecular Formula | C12H10O2 |
| Molecular Weight | 186.21 g/mol |
| IUPAC Name | 3-(3-hydroxyphenyl)phenol |
| Standard InChI | InChI=1S/C12H10O2/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8,13-14H |
| Standard InChI Key | VZQSBJKDSWXLKX-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)O)C2=CC(=CC=C2)O |
| Canonical SMILES | C1=CC(=CC(=C1)O)C2=CC(=CC=C2)O |
Introduction
Chemical Identity and Structural Features
[1,1'-Biphenyl]-3,3'-diol (CAS Registry Number: 612-76-0) is a symmetric dihydroxybiphenyl derivative with a molecular weight of 186.21 g/mol . Its IUPAC name, [1,1'-biphenyl]-3,3'-diol, reflects the positions of the hydroxyl groups on the biphenyl backbone. The compound’s structural attributes include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | NIST WebBook | |
| Molecular Weight | 186.21 g/mol | AchemBlock |
| SMILES Notation | OC1=CC(C2=CC=CC(O)=C2)=CC=C1 | AchemBlock |
| Purity (Commercial) | 95% | AchemBlock |
The planar biphenyl structure, coupled with intramolecular hydrogen bonding between the hydroxyl groups, influences its solubility and stability. The compound’s symmetry allows for potential applications in supramolecular chemistry, where precise molecular recognition is critical .
Physical and Chemical Properties
Thermal Stability
[1,1'-Biphenyl]-3,3'-diol exhibits moderate thermal stability, with decomposition observed above 250°C. Its melting point remains uncharacterized in public databases, but analogous diols (e.g., 4,4'-biphenol) melt at ~280°C, suggesting similar behavior .
Solubility Profile
The compound is sparingly soluble in water but dissolves in polar solvents such as DMSO, DMF, and ethanol. This solubility profile aligns with its use in solution-phase reactions .
Spectroscopic Data
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IR Spectroscopy: Strong O–H stretching vibrations near 3200–3400 cm and aromatic C–C stretches at 1600 cm .
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NMR: NMR (DMSO-d) displays aromatic protons as multiplet signals (δ 6.7–7.2 ppm) and hydroxyl groups as broad singlets (δ 9.2 ppm) .
Applications in Research and Industry
Coordination Chemistry
The 3,3'-diol moiety serves as a bidentate ligand for metal ions. For instance, zinc or copper complexes of biphenyl diols have been explored for catalytic applications, including asymmetric synthesis .
Polymer Science
Incorporating [1,1'-biphenyl]-3,3'-diol into polyesters or polycarbonates enhances thermal stability and rigidity. These polymers find use in high-performance materials for aerospace and electronics .
Environmental Chemistry
Functionalized biphenyl diols act as chelators for heavy metal remediation. Their ability to bind Pb or Cd ions has been demonstrated in wastewater treatment studies .
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